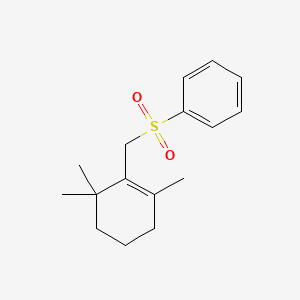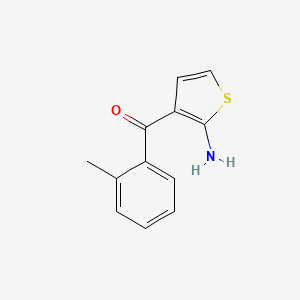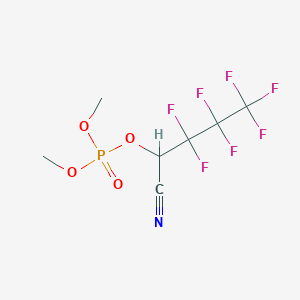![molecular formula C7H18O3SSi B14627530 Trimethoxy[(propylsulfanyl)methyl]silane CAS No. 57557-67-2](/img/structure/B14627530.png)
Trimethoxy[(propylsulfanyl)methyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxy[(propylsulfanyl)methyl]silane is an organosilicon compound with the molecular formula C7H18O3SSi. This compound is characterized by the presence of a silicon atom bonded to three methoxy groups and a propylsulfanyl group. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxy[(propylsulfanyl)methyl]silane can be synthesized through several methods. One common method involves the reaction of propylsulfanyl methanol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and a reaction time of several hours. The catalyst used can vary, but common choices include acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound often involves a continuous flow reactor to ensure consistent product quality and yield. The raw materials are fed into the reactor, where they undergo the reaction under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy[(propylsulfanyl)methyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often occurs under mild heating and in the presence of a catalyst.
Substitution: Requires nucleophiles and can be facilitated by the presence of a catalyst or under basic conditions.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Substitution: Results in the formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
Trimethoxy[(propylsulfanyl)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of trimethoxy[(propylsulfanyl)methyl]silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, bonding organic materials to inorganic surfaces. The propylsulfanyl group provides additional functionality, enabling further chemical modifications and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Contains three methoxy groups bonded to a silicon atom but lacks the propylsulfanyl group.
Methyltrimethoxysilane: Similar structure but with a methyl group instead of a propylsulfanyl group.
Trimethoxy(3,3,3-trifluoropropyl)silane: Contains a trifluoropropyl group instead of a propylsulfanyl group.
Uniqueness
Trimethoxy[(propylsulfanyl)methyl]silane is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other trimethoxysilanes. This functional group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
57557-67-2 |
|---|---|
Molecular Formula |
C7H18O3SSi |
Molecular Weight |
210.37 g/mol |
IUPAC Name |
trimethoxy(propylsulfanylmethyl)silane |
InChI |
InChI=1S/C7H18O3SSi/c1-5-6-11-7-12(8-2,9-3)10-4/h5-7H2,1-4H3 |
InChI Key |
FJJQVCXPUNQBFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


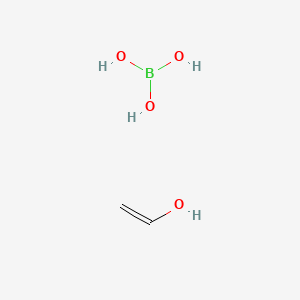

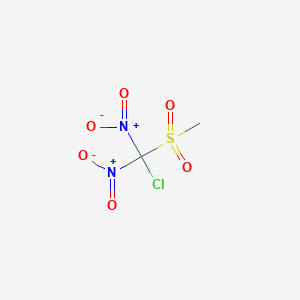

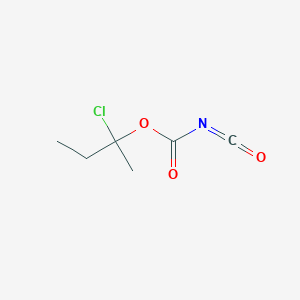
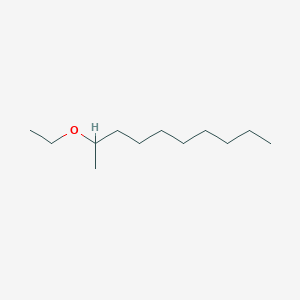
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
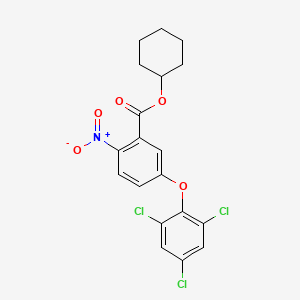
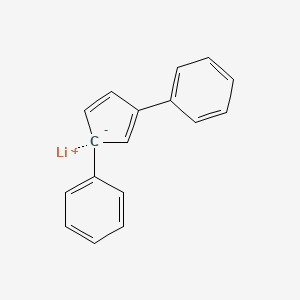
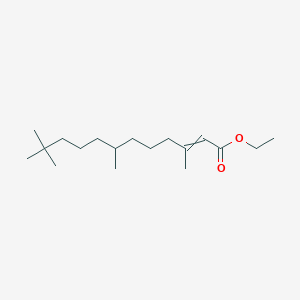
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
